molecular formula C13H17Cl2N3O2S B5976907 2-[2-(2,5-dichlorophenoxy)butanoyl]-N-ethylhydrazinecarbothioamide

2-[2-(2,5-dichlorophenoxy)butanoyl]-N-ethylhydrazinecarbothioamide

Cat. No.: B5976907
M. Wt: 350.3 g/mol
InChI Key: BPAAJYJTTFWNBS-UHFFFAOYSA-N
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Description

2-[2-(2,5-dichlorophenoxy)butanoyl]-N-ethylhydrazinecarbothioamide is an organic compound with a complex structure that includes dichlorophenoxy and butanoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,5-dichlorophenoxy)butanoyl]-N-ethylhydrazinecarbothioamide typically involves multiple steps. One common route starts with the preparation of 2-(2,5-dichlorophenoxy)butanoyl chloride, which is then reacted with N-ethylhydrazinecarbothioamide under controlled conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps to the laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,5-dichlorophenoxy)butanoyl]-N-ethylhydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

2-[2-(2,5-dichlorophenoxy)butanoyl]-N-ethylhydrazinecarbothioamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[2-(2,5-dichlorophenoxy)butanoyl]-N-ethylhydrazinecarbothioamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, leading to the modulation of various biochemical pathways. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-dichlorophenoxy)butanoyl chloride
  • 2,5-dichlorophenylboronic acid

Uniqueness

2-[2-(2,5-dichlorophenoxy)butanoyl]-N-ethylhydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(2,5-dichlorophenoxy)butanoylamino]-3-ethylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2N3O2S/c1-3-10(12(19)17-18-13(21)16-4-2)20-11-7-8(14)5-6-9(11)15/h5-7,10H,3-4H2,1-2H3,(H,17,19)(H2,16,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAAJYJTTFWNBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NNC(=S)NCC)OC1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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